![molecular formula C11H7Cl B13139019 1-Chloro-1H-cyclobuta[de]naphthalene](/img/structure/B13139019.png)
1-Chloro-1H-cyclobuta[de]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1H-cyclobuta[de]naphthalene is an aromatic compound that belongs to the class of chlorinated naphthalenes It is characterized by the presence of a chlorine atom attached to the naphthalene ring, which is fused with a cyclobutene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-1H-cyclobuta[de]naphthalene can be synthesized through organometallic methodologies. One common approach involves the reaction of 1,8-dilithionaphthalene with dichloromethane. Another method includes the reaction of 1,8-bis(iodomagnesio)naphthalene with methylene bis(toluene-p-sulphonate) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1H-cyclobuta[de]naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.
Scientific Research Applications
1-Chloro-1H-cyclobuta[de]naphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to the interaction of chlorinated aromatic compounds with biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1H-cyclobuta[de]naphthalene involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and the aromatic ring structure play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets involved are still under investigation and require further research.
Comparison with Similar Compounds
Similar Compounds
1-Chloronaphthalene: Similar in structure but lacks the cyclobutene ring.
2-Chloronaphthalene: Another isomer with the chlorine atom at a different position.
1-Fluoronaphthalene: Contains a fluorine atom instead of chlorine.
1-Bromonaphthalene: Contains a bromine atom instead of chlorine.
Uniqueness
1-Chloro-1H-cyclobuta[de]naphthalene is unique due to the presence of the cyclobutene ring fused with the naphthalene ring, which imparts distinct chemical and physical properties compared to other chlorinated naphthalenes. This unique structure makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H7Cl |
|---|---|
Molecular Weight |
174.62 g/mol |
IUPAC Name |
2-chlorotricyclo[5.3.1.03,11]undeca-1(10),3,5,7(11),8-pentaene |
InChI |
InChI=1S/C11H7Cl/c12-11-8-5-1-3-7-4-2-6-9(11)10(7)8/h1-6,11H |
InChI Key |
MENZIAHJUVRKBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(C3=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


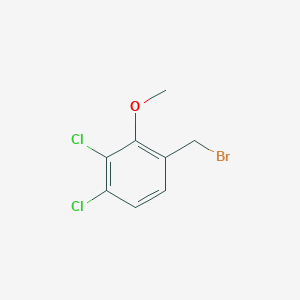
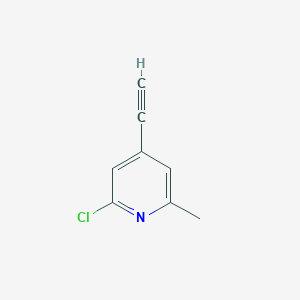
![[(2R)-5-oxo-5-(N-phenylanilino)pent-3-yn-2-yl] (E)-3-(5-nitrocyclohexen-1-yl)prop-2-enoate](/img/structure/B13138958.png)
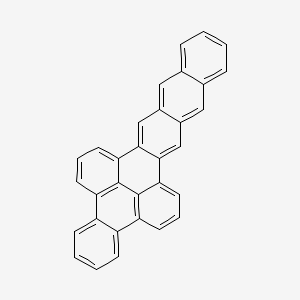
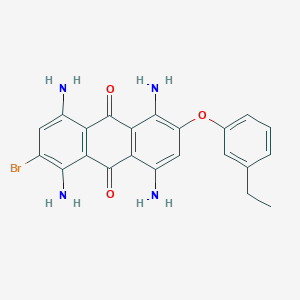
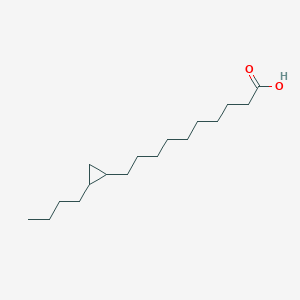
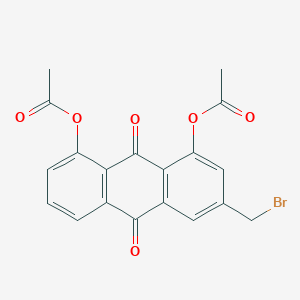
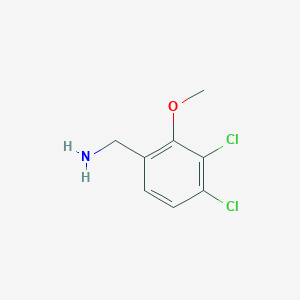
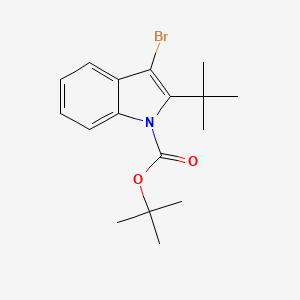

![2',6'-Dimethyl-1',4'-dihydro-[2,4'-bipyridine]-3',5'-dicarbonitrile](/img/structure/B13139020.png)
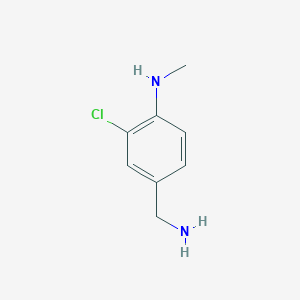

![6-[2-(4-Chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13139026.png)
